molecular formula C7H19ClSi2 B094305 (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane CAS No. 18306-73-5

(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane

Cat. No.: B094305
CAS No.: 18306-73-5
M. Wt: 194.85 g/mol
InChI Key: WBZTYASEAQTKBK-UHFFFAOYSA-N
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Description

(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane (C7H19ClSi2) is a specialized organosilicon compound of interest in advanced synthetic chemistry and materials science research. This molecule features a chloromethyl group and a trimethylsilylmethyl group bonded to a central dimethylsilyl bridge, presenting two distinct reactive sites for chemical modification. The chloromethyl moiety is a versatile handle for further functionalization, while the silyl groups can be leveraged for protection or as a directing group in synthesis. In laboratory research, this compound serves as a potential precursor or building block for constructing more complex molecular architectures. Its structure suggests utility in the development of novel silicone-based polymers, dendrimers, and as a linker in solid-phase synthesis. The reactive chloride allows for nucleophilic substitution, enabling the introduction of the silyl-functionalized chain into target molecules. Researchers value this compound for its ability to incorporate silyl protecting groups, which can shield sensitive functionalities during multi-step synthetic sequences; these groups can be readily removed under specific conditions after serving their purpose . As with many functional silanes, it may also find application in the synthesis of silyl enol ethers, which are pivotal intermediates for regioselective carbon-carbon bond formation reactions like the Mukaiyama aldol addition . Handling of this reagent requires careful consideration of its moisture-sensitive nature, as the silicon-chloride bond can be susceptible to hydrolysis. It should be stored under an inert atmosphere in a cool, dark place to maintain stability and purity. This product is intended for use by qualified laboratory professionals and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

chloromethyl-dimethyl-(trimethylsilylmethyl)silane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H19ClSi2/c1-9(2,3)7-10(4,5)6-8/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WBZTYASEAQTKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C[Si](C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19ClSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066360
Record name Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl-
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Molecular Weight

194.85 g/mol
Source PubChem
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CAS No.

18306-73-5
Record name [[(Chloromethyl)dimethylsilyl]methyl]trimethylsilane
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Record name Silane, (((chloromethyl)dimethylsilyl)methyl)trimethyl-
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Record name Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl-
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Record name Silane, [[(chloromethyl)dimethylsilyl]methyl]trimethyl-
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Record name [[(chloromethyl)dimethylsilyl]methyl]trimethylsilane
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Preparation Methods

Reaction Mechanism

The process proceeds via a two-step mechanism:

  • Methanolysis :
    ClCH2Si(CH3)2Cl+2CH3OHClCH2Si(CH3)2(OCH3)+2HClClCH_2Si(CH_3)_2Cl + 2CH_3OH \rightarrow ClCH_2Si(CH_3)_2(OCH_3) + 2HCl
    Methanol replaces chloride groups, generating intermediates.

  • Trimethyl Orthoformate-Mediated Condensation :
    Trimethyl orthoformate acts as both a solvent and HCl scavenger, preventing reverse reactions:
    ClCH2Si(CH3)2(OCH3)+HC(OCH3)3((CH3)3SiCH2)(CH3)2SiCH2Cl+by-productsClCH_2Si(CH_3)_2(OCH_3) + HC(OCH_3)_3 \rightarrow ((CH_3)_3SiCH_2)(CH_3)_2SiCH_2Cl + \text{by-products}

Optimization Parameters

Key variables influencing yield (96–99%) and purity (99–100% GC) include:

ParameterOptimal RangeImpact on Reaction
Temperature40–90°CHigher temperatures reduce reaction time but risk side reactions
Molar Ratio (Silane:Orthoformate)1:2–2.5Excess orthoformate ensures complete HCl absorption
Methanol Concentration0.05–0.5 eqCatalyzes methanolysis without inducing polymerization
Addition Time0.5–4 hoursSlow addition minimizes exothermic side reactions

Industrial-Scale Protocol :

  • Step 1 : Charge 51 L chloromethylmethyldichlorsilane into a reactor with 91.5 L trimethyl orthoformate and 3.2 L methanol.

  • Step 2 : Maintain at 90°C while adding silane over 30 minutes.

  • Step 3 : Distill at 140–143°C to isolate the product (59 kg, 96% yield).

Alternative Methods from Prior Art

Skellysolve A-Mediated Synthesis

Early methods used Skellysolve A (a hexane isomer mixture) as a solvent, reacting chloromethylmethyldichlorsilane with methanol at low temperatures. While achieving 84% yield, this approach required prolonged reaction times (24–48 hours) and generated siloxane dimers, complicating purification.

Trimethyl Phosphite Route

U.S. Patent 4,762,938 employed trimethyl phosphite ((CH3O)3P(CH_3O)_3P) as an HCl scavenger. Although effective, by-products like (CH3O)2POH(CH_3O)_2POH formed, necessitating energy-intensive fractional distillation due to similar boiling points to the target compound.

Comparative Analysis of Methods

MethodYield (%)Purity (%)By-ProductsScalability
Trimethyl Orthoformate96–9999–100Methyl chloride, methyl formateExcellent
Skellysolve A8495Siloxane dimersPoor
Trimethyl Phosphite78–8597(CH3O)2POH(CH_3O)_2POHModerate

Key Advantages of the Trimethyl Orthoformate Method :

  • Mild Conditions : Operates at atmospheric pressure with moderate temperatures.

  • By-Product Valorization : Methyl chloride and methyl formate are commercially valuable gases, recoverable via cryotrap.

  • Short Cycle Time : Completion in 0.5–4 hours vs. 24+ hours for older methods.

Chemical Reactions Analysis

Types of Reactions

(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as alcohols or amines, to form different derivatives[][1].

    Reduction Reactions: The compound can be reduced to form silane derivatives[][1].

    Oxidation Reactions: Oxidation of the compound can lead to the formation of silanol derivatives[][1].

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include:

    Silanol Derivatives: Formed through oxidation reactions[][1].

    Silane Derivatives: Formed through reduction reactions[][1].

    Various Derivatives: Formed through substitution reactions with different nucleophiles[][1].

Scientific Research Applications

Properties of (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane

Before delving into its applications, it is essential to understand the properties of this compound. This compound features a chloromethyl group attached to a dimethylsilyl moiety and is further substituted with trimethylsilane groups. The presence of silicon atoms contributes to its thermal stability and reactivity, making it suitable for various chemical reactions.

Surface Modification

One of the primary applications of this compound is in surface modification. The compound can be used to functionalize surfaces of materials such as glass, metals, and polymers. By introducing silane groups onto these surfaces, researchers can enhance properties such as hydrophobicity, adhesion, and biocompatibility.

Case Study: Silanization of Glass Surfaces

A study demonstrated the effectiveness of using this compound for silanizing glass surfaces. The treated surfaces exhibited significantly improved hydrophobic properties compared to untreated glass. This modification has applications in biomedical devices where moisture resistance is crucial.

Organic Synthesis

The compound serves as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. Its chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, facilitating the synthesis of more complex organic molecules.

Case

Comparison with Similar Compounds

Table 1: Comparative Analysis of Organosilicon Compounds

Compound Name Molecular Formula CAS Molecular Weight Boiling Point (°C) Density (g/mL) Key Reactivity Applications
(((Chloromethyl)dimethylsilyl)methyl)trimethylsilane C7H18ClSi2 - ~196.9* Not reported Not reported Nucleophilic substitution at chloromethyl; steric hindrance from silyl groups Organic synthesis intermediates, specialty polymers
(Chloromethyl)trimethylsilane C4H11ClSi 2344-80-1 122.67 ~100-110† ~0.85† Nucleophilic substitution; cross-coupling reactions Tetrazole derivatives, C-Si bond formation
Chlorotrimethylsilane C3H9ClSi 75-77-4 108.64 57 1.257 Hydrolysis-prone; silylation of hydroxyl/amine groups GC derivatization, pharmaceuticals, protective group chemistry
Trichloro(methyl)silane CH3Cl3Si 75-79-6 149.47 66 1.27 High hydrolytic reactivity; forms silicones Silicone production, surface modification
Chloromethyl-Diethoxy-Methylsilane C5H13ClO2Si 2212-10-4 180.75 Not reported ~1.0† Hydrolytic stability due to ethoxy groups Advanced materials, coatings
Dichloromethylsilane CH4Cl2Si 75-54-7 115.03 Not reported Not reported Hydrosilylation; reactive Si-H bond Semiconductor processing, siloxane precursors

*Estimated based on structural analogy. †Approximate values inferred from similar compounds.

Structural and Reactivity Comparisons

This compound Structure: The branched architecture with dual silyl groups (dimethylsilyl and trimethylsilyl) creates significant steric hindrance, slowing nucleophilic attacks compared to simpler chlorosilanes. The chloromethyl group remains the primary reactive site . Reactivity: Less hydrolytically reactive than Chlorotrimethylsilane due to reduced accessibility of the Si-Cl bond. Participates in selective substitutions for complex organosilicon frameworks.

(Chloromethyl)trimethylsilane

  • Structure : A linear chloromethyl group bonded to a trimethylsilyl moiety. Simpler structure enables faster reaction kinetics.
  • Reactivity : Widely used in nucleophilic substitutions (e.g., synthesis of 5-phenyl-2-((trimethylsilyl)methyl)-2H-tetrazole) and cross-coupling reactions due to its electrophilic chloromethyl group .

Chlorotrimethylsilane Structure: A monofunctional Si-Cl compound with three methyl groups. Compact structure enhances volatility (bp 57°C). Reactivity: Highly reactive with water and nucleophiles, making it a standard silylating agent for protecting hydroxyl and amine groups in pharmaceuticals .

Trichloro(methyl)silane

  • Structure : Three chlorine atoms on silicon increase electrophilicity.
  • Reactivity : Rapid hydrolysis forms methylsilanetriol, a precursor for silicones. More aggressive than the target compound in moisture-driven reactions .

Chloromethyl-Diethoxy-Methylsilane

  • Structure : Ethoxy groups confer hydrolytic stability, contrasting with the moisture-sensitive target compound.
  • Reactivity : Used in controlled sol-gel processes for hybrid materials, leveraging slower condensation rates .

Application-Specific Differences

  • Specialty Polymers : The target compound’s steric bulk is advantageous in synthesizing dendrimers or hyperbranched polymers requiring controlled branching .
  • Pharmaceutical Intermediates : (Chloromethyl)trimethylsilane is preferred for introducing silyl-methyl groups in drug candidates (e.g., dalfampridine metabolites) .
  • Silicones : Trichloro(methyl)silane’s high chlorine content makes it indispensable in industrial silicone production, unlike the target compound .

Biological Activity

The compound (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane, often referred to in scientific literature as a silane compound, has garnered attention due to its potential biological activities. Silanes are known for their versatility in organic synthesis, but their biological implications are less explored. This article aims to present a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as:

C7H19ClSi2C_7H_{19}ClSi_2

This compound features a chloromethyl group attached to a dimethylsilyl moiety, which is further connected to a trimethylsilane structure. The unique arrangement of silicon and chlorine atoms suggests potential reactivity and interaction with biological systems.

Biological Activity Overview

Research on the biological activity of silane compounds, particularly those with chloromethyl groups, indicates several areas of interest:

  • Antimicrobial Activity : Some studies have suggested that similar silane compounds exhibit antimicrobial properties. For instance, compounds with chlorosilane functionalities have shown effectiveness against various bacterial strains.
  • Cellular Interaction : Silanes can modify surfaces and influence cell adhesion and proliferation. This property is crucial in biomedical applications such as tissue engineering and drug delivery systems.
  • Cytotoxicity : Preliminary studies indicate that certain silanes may exhibit cytotoxic effects on cancer cell lines, although specific data on this compound is limited.

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialPotential effectiveness against bacterial strains
Cellular InteractionModifies surfaces for enhanced cell adhesion
CytotoxicityInduces cytotoxic effects on cancer cell lines

Case Studies

  • Antimicrobial Study : A study conducted on silane derivatives demonstrated that compounds with chloromethyl groups showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes.
  • Cytotoxicity Assessment : In vitro assays were performed using various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that certain silane compounds inhibited cell proliferation in a dose-dependent manner, suggesting potential for therapeutic applications.
  • Surface Modification : Research involving the application of silanes in coating technologies revealed that surfaces treated with chloromethyl-silanes enhanced cellular attachment and growth, making them suitable for biomedical implants.

The biological activity of this compound may involve several mechanisms:

  • Reactivity with Biological Molecules : The chloromethyl group can react with nucleophiles in biological systems, potentially leading to modifications in proteins or nucleic acids.
  • Surface Chemistry Alteration : The presence of silicon atoms can influence the hydrophobicity or hydrophilicity of surfaces, affecting protein adsorption and cell behavior.
  • Release of Active Species : Upon hydrolysis or reaction with moisture, silanes can release reactive species that may interact with cellular components.

Q & A

Basic Questions

Q. What are the essential safety protocols for handling (((Chloromethyl)dimethylsilyl)methyl)trimethylsilane in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified safety glasses and a face shield for eye protection. Wear nitrile or neoprene gloves, and inspect them for defects before use. A full-body chemical-resistant suit is recommended to prevent skin contact .
  • Ventilation : Work in a fume hood with adequate airflow to avoid inhalation of vapors. Ensure emergency showers and eye-wash stations are accessible .
  • Hygiene : Wash hands thoroughly after handling, even if gloves are worn. Avoid eating, drinking, or using cosmetics in the lab .
  • Spill Management : Use non-sparking tools to collect spills in sealed containers. Neutralize residual acid (e.g., from hydrolysis byproducts like HCl) with sodium bicarbonate .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Conditions : Store in airtight containers under inert gas (e.g., nitrogen) in a cool (<25°C), dry, and well-ventilated area. Refrigeration (2–8°C) is recommended for long-term storage .
  • Incompatibilities : Separate from peroxides, strong oxidizers, and moisture. Avoid contact with metals (e.g., aluminum) due to corrosion risks .
  • Monitoring : Regularly check containers for leaks or pressure buildup, as hydrolysis can release HCl gas .

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